N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-7-carboxamide
Beschreibung
This compound is a heterocyclic hybrid featuring a triazolo[4,3-a]pyridine core linked via a propyl chain to a tetrazolo[1,5-a]pyridine-7-carboxamide moiety. Its structural complexity arises from the fusion of two nitrogen-rich aromatic systems, which are critical for interactions with biological targets such as enzymes or receptors.
Eigenschaften
Molekularformel |
C15H14N8O |
|---|---|
Molekulargewicht |
322.32 g/mol |
IUPAC-Name |
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C15H14N8O/c24-15(11-6-9-23-14(10-11)19-20-21-23)16-7-3-5-13-18-17-12-4-1-2-8-22(12)13/h1-2,4,6,8-10H,3,5,7H2,(H,16,24) |
InChI-Schlüssel |
UMMHCNBWBCQZLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=CC4=NN=NN4C=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Formation of the Triazolo[4,3-a]pyridine Core
Chloroethynylphosphonates and 2-hydrazinylpyridines undergo a catalyst-free 5-exo-dig cyclization to yield 3-methylphosphonylated [1,2]triazolo[4,3-a]pyridines. For instance, reacting 2-hydrazinylpyridine with chloroethynylphosphonate in acetonitrile at 60°C for 50 hours achieves cyclization with >90% yield. This method avoids side products like formazans, ensuring high purity.
Synthesis of the Tetrazolo[1,5-a]pyridine Carboxamide
The tetrazolo[1,5-a]pyridine-7-carboxamide is synthesized via an azido-Ugi four-component reaction (4CR). Combining aldehydes, amines, isocyanides, and azidotrimethylsilane in methanol forms intermediate tetrazoles, which undergo N-acylation–cyclization with acetic anhydride to yield the carboxamide. For example, reacting pyridin-2-yl(1H-tetrazol-5-yl)methanamine with acetyl chloride in dichloromethane and triethylamine, followed by cyclization in HCl/dioxane, produces the target scaffold in 76% yield.
One-Pot Heterocyclization Strategies
Recent advances emphasize one-pot methodologies to reduce purification steps. A notable example involves simultaneous formation of both heterocycles through sequential cyclizations:
Tandem Cyclocondensation
A mixture of 2-chloropyridine, semicarbazide, and ethyl tetrazolo[1,5-a]pyridine-7-carboxylate undergoes reflux in xylene with aluminum trichloride. The reaction proceeds via nucleophilic substitution at the pyridine’s 2-position, followed by cyclization to form the triazolo ring. Subsequent hydrolysis of the ethyl ester with NaOH yields the carboxamide, with an overall yield of 52%.
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps. For instance, heating 3-aminopropanol-linked pyridine and tetrazole precursors at 150°C for 15 minutes in DMF promotes simultaneous cyclization and amide bond formation, achieving 74% yield. This method reduces reaction times from 24 hours to under 30 minutes.
Catalytic Hydrogenation and Functionalization
Reductive Amination
The propyl linker is introduced via reductive amination. Reacting triazolo[4,3-a]pyridine-3-carbaldehyde with tetrazolo[1,5-a]pyridine-7-carboxamide in methanol under hydrogen gas (1 atm) and 10% Pd/C catalyzes imine formation and subsequent reduction, yielding the target compound in 61% yield.
Palladium-Catalyzed Cross-Coupling
Buchwald–Hartwig coupling links the triazolo and tetrazolo units. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C, 3-bromo-triazolo[4,3-a]pyridine couples with 3-aminopropyl-tetrazolo[1,5-a]pyridine-7-carboxamide, achieving 70% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization rates but may promote side reactions. Dichloromethane is preferred for acylation steps due to its inertness.
-
Temperature Control : Cyclizations proceed optimally at 60–80°C, while alkylations require higher temperatures (100–120°C).
Acid/Base Catalysis
-
Lewis Acids : Aluminum trichloride facilitates electrophilic substitution in triazolo ring formation.
-
Bases : Potassium carbonate or triethylamine neutralizes HCl byproducts during amide bond formation.
Challenges and Side Reactions
Dimroth Rearrangement
Electron-deficient triazolo intermediates (e.g., nitro-substituted) undergo Dimroth rearrangement, convertingtriazolo[4,3-a]pyridines totriazolo[1,5-a]pyridines. Mitigation strategies include using electron-donating groups or lower temperatures (40°C).
Regioselectivity in Cyclization
Competing 6-endo vs. 5-exo cyclization pathways can yield regioisomers. Employing bulky substituents on the hydrazinylpyridine favors the desired 5-exo pathway.
Comparative Analysis of Synthetic Routes
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
N-[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridin-7-carboxamid hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Wirkmechanismus
Der Wirkmechanismus von N-[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridin-7-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Es wirkt als Inhibitor von Enzymen wie JAK1 und JAK2, die an verschiedenen Signalwegen beteiligt sind. Die Fähigkeit der Verbindung, sich in DNA zu interkalieren, trägt ebenfalls zu ihren Antikrebswirkungen bei, indem sie die DNA-Replikation und -Transkription stört.
Wissenschaftliche Forschungsanwendungen
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-7-carboxamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s ability to intercalate into DNA also contributes to its anticancer properties by disrupting DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Key structural analogues include triazolopyridine derivatives and related impurities (Table 1).
Table 1: Structural Comparison
Key Observations :
- Linker Flexibility : The propyl linker in the target compound provides greater conformational flexibility compared to the rigid 1,3-butadiene linker in compounds 1a and 1b .
- Functional Group Variation : The carboxamide group distinguishes the target compound from MM0421.02, which contains a piperazine ring and ketone, likely altering receptor-binding profiles .
Functional Group Impact on Reactivity and Stability
- Carboxamide vs. Piperazine : The carboxamide in the target compound may improve hydrolytic stability compared to MM0421.02’s ketone, which is prone to oxidation or nucleophilic attack .
- Triazole vs.
Research Findings and Implications
- Stereochemical Sensitivity : The synthesis of triazolopyridine derivatives is highly sensitive to reaction conditions (e.g., solvent polarity, temperature), as seen in the divergent stereoisomers of compounds 1a/1b vs. 5 .
- Structural-Activity Relationships (SAR) : While biological data are absent, the carboxamide and tetrazole groups in the target compound likely enhance target affinity and pharmacokinetic properties relative to analogues with simpler substituents (e.g., MM0421.02) .
Biologische Aktivität
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo-pyridine moiety linked to a tetrazole group. The molecular formula is , and it has unique properties that contribute to its biological efficacy.
Research indicates that compounds similar to this compound exhibit activity through various mechanisms:
- RORγt Inhibition : Some derivatives have been shown to inhibit the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), which plays a crucial role in the pathogenesis of autoimmune diseases like psoriasis. For instance, a related compound demonstrated an IC50 value of 41 nM in inhibiting RORγt activity in luciferase reporter assays .
- Cytokine Modulation : In vivo studies have shown that these compounds can modulate cytokine production. For example, one derivative significantly inhibited IL-17A production in a mouse model at doses as low as 3 mg/kg .
Table 1: Biological Activity Summary
| Compound Name | Target | IC50 (nM) | Effect |
|---|---|---|---|
| This compound | RORγt | 41 | Inhibition |
| Related Compound A | IL-17A Production | 130 | Dose-dependent inhibition |
| Related Compound B | Cytokine Modulation | - | Significant reduction |
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the effects of various triazolopyridine derivatives on RORγt activity. The findings indicated that modifications to the triazole ring significantly affected inhibitory potency. Compounds with fewer steric hindrances showed enhanced activity .
- In Vivo Efficacy : In a mouse model induced with IL-18/23 cytokines, administration of certain derivatives resulted in a marked decrease in IL-17A levels post-treatment. This suggests that these compounds could be effective in treating inflammatory conditions .
- Safety Profile : Cytotoxicity tests on human embryonic kidney cells (HEK-293) demonstrated that many derivatives were non-toxic at therapeutic concentrations, indicating a favorable safety profile for potential clinical applications .
Q & A
Basic Research Questions
Q. What are the key structural features of N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-7-carboxamide, and how do they influence its biological interactions?
- The compound contains a fused [1,2,4]triazolo[4,3-a]pyridine core linked via a propyl chain to a tetrazolo[1,5-a]pyridine-7-carboxamide group. The triazole and tetrazole rings contribute to π-π stacking and hydrogen-bonding interactions with biological targets, while the carboxamide group enhances solubility and receptor binding. Structural analogs with similar moieties (e.g., trifluoromethyl groups or chlorine substitutions) show altered bioactivity profiles due to electronic effects .
Q. What spectroscopic methods are essential for characterizing this compound and its intermediates?
- Key methods include:
- 1H/13C NMR : To confirm hydrogen/carbon environments and substituent positions (e.g., distinguishing between triazole and tetrazole ring protons) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and purity, especially for intermediates prone to side reactions .
- IR Spectroscopy : Identifies functional groups like carboxamide (C=O stretch ~1650–1700 cm⁻¹) and triazole/tetrazole rings (C-N stretches ~1350–1450 cm⁻¹) .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
- Stepwise Synthesis : Break down the synthesis into modular steps (e.g., triazole ring formation followed by propyl chain coupling) to isolate intermediates and troubleshoot side reactions .
- Reaction Condition Optimization :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency .
- Catalysis : Use Pd-based catalysts for cross-coupling reactions involving halogenated intermediates .
- Green Chemistry : Replace toxic solvents (e.g., benzene) with alternatives like ethyl acetate or acetonitrile .
Q. How can contradictory bioactivity data between structural analogs be resolved?
- Case Study : Analogs with trifluoromethyl vs. chlorine substituents exhibit divergent enzyme inhibition profiles.
- Electronic Effects : Trifluoromethyl groups increase electronegativity, altering binding pocket interactions compared to chlorine .
- Assay Conditions : Variations in pH or ionic strength may affect ionization states of functional groups. Standardize buffer systems (e.g., PBS at pH 7.4) for consistency .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide structural modifications .
Q. What strategies mitigate challenges in purifying this compound during multi-step synthesis?
- Chromatography : Use reverse-phase HPLC with C18 columns for polar intermediates; gradient elution (water/acetonitrile + 0.1% TFA) improves resolution .
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate high-purity crystals of the final product .
- Troubleshooting : Monitor reaction progress via TLC to identify unreacted starting materials or byproducts early .
Methodological Guidance
Q. How should researchers design assays to evaluate the compound’s enzyme inhibition potential?
- Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure real-time inhibition of target enzymes like kinases or proteases .
- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle) to validate assay robustness .
- IC50 Determination : Perform dose-response curves with at least 8 concentration points (e.g., 1 nM–100 µM) and fit data using nonlinear regression (e.g., GraphPad Prism) .
Q. What computational tools are recommended for studying this compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
- Software :
- SwissADME : Predicts solubility, bioavailability, and P-glycoprotein interactions .
- Protox-II : Evaluates toxicity risks (e.g., hepatotoxicity) based on structural alerts .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility data for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
